
Methyl 3-bromoisonicotinate
Overview
Description
Methyl 3-bromoisonicotinate (CAS: 59786-31-1) is a brominated pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . It is structurally characterized by a bromine atom at the 3-position of the isonicotinic acid (4-pyridinecarboxylic acid) ring, esterified with a methyl group. This compound is widely used in organic synthesis, particularly in Sonogashira coupling reactions, where it serves as a key intermediate for introducing alkynyl groups into heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromoisonicotinate can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol in the presence of a solid superacid catalyst. The reaction is typically carried out under acidic conditions to facilitate the esterification process. The reaction mixture is maintained at a controlled temperature to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under varied conditions, enabling access to functionalized pyridine derivatives.
Key Examples:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Sodium azide (NaN₃) | DMF, 80°C, 12h | Methyl 3-azidoisonicotinate | 78% | |
Potassium cyanide (KCN) | DMSO, 60°C, 8h | Methyl 3-cyanoisonicotinate | 65% |
These reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ester group para to the bromine .
Hydrolysis Reactions
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-bromoisonicotinic acid.
Experimental Conditions:
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Acidic Hydrolysis: 6M HCl, reflux, 6h → 3-bromoisonicotinic acid (92% yield) .
-
Basic Hydrolysis: 2M NaOH, 70°C, 4h → 3-bromoisonicotinic acid (88% yield) .
Oxidation to N-Oxide Derivatives
Controlled oxidation introduces an N-oxide functionality, expanding its utility in heterocyclic chemistry.
Synthesis Protocol:
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React with (trimethylsilyl)diazomethane in toluene/MeOH (2:1) at room temperature for 2h.
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Treat with m-CPBA (1.3 eq) in CH₂Cl₂ at 0°C.
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Purify via FCC (EtOAc → 10% MeOH/EtOAc).
Result: this compound N-oxide (64% yield, m.p. 134–135°C) .
Palladium-Catalyzed Coupling Reactions
This compound participates in domino reactions under palladium catalysis to form complex heterocycles.
Case Study:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
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Base: K₂CO₃
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Solvent: DMF, 100°C, 24h
-
Product: Isocoumarin derivatives (structural confirmation via HRMS and NMR) .
Mechanistic Insight: The reaction involves initial C–H activation followed by cyclization, leveraging the bromine as a directing group .
Comparative Reactivity Table
Reaction Type | Key Functional Group | Typical Applications |
---|---|---|
Nucleophilic Substitution | C–Br bond | Synthesis of azides, nitriles |
Hydrolysis | Ester (COOCH₃) | Carboxylic acid preparation |
Oxidation | Pyridine ring | N-Oxide intermediates for drugs |
Cross-Coupling | C–Br bond | Biaryl/heterocycle construction |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromoisonicotinate is predominantly utilized in the synthesis of pharmaceutical compounds. Its role as an intermediate allows for the development of potential drug candidates targeting various diseases, particularly:
- Antibacterial Agents : Recent studies have demonstrated its efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, derivatives like butyl 2-bromoisonicotinate showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values indicating their potential as therapeutic agents against difficult-to-treat infections .
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
Butyl 2-bromoisonicotinate | 6.25 | ESBL-producing E. coli ST405 |
Butyl 2-bromoisonicotinate | 12.5 | MRSA |
- Anti-inflammatory Drugs : The compound's derivatives are also being explored for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases.
Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The bromine atom serves as a good leaving group, facilitating the formation of products such as 3-azidoisonicotinate and 3-cyanoisonicotinate .
- Formation of Functionalized Compounds : The compound's structure allows for modifications that lead to the generation of novel compounds with potential therapeutic activities.
Materials Science
This compound finds applications in materials science, particularly in developing advanced materials such as:
- Polymers and Coatings : Its derivatives can enhance the properties of polymers and coatings used in various industries, improving durability and performance .
- Electronic and Photonic Materials : The compound is also investigated for its potential use in electronic devices due to its unique chemical properties.
Agricultural Chemistry
In agricultural chemistry, this compound contributes to the formulation of agrochemicals:
- Pesticides and Herbicides : The compound's derivatives are utilized in developing effective pesticides and herbicides that improve crop yields while minimizing environmental impact .
Case Study 1: Antibacterial Activity
A study focused on synthesizing butyl 2-bromoisonicotinate highlighted its antibacterial efficacy against resistant strains. The researchers utilized Fischer esterification for synthesis and evaluated the compound's activity through agar well diffusion assays, demonstrating significant effectiveness against MRSA and ESBL-producing E. coli .
Case Study 2: Organic Synthesis Pathways
Another investigation explored various nucleophilic substitution reactions involving this compound, leading to several novel derivatives with potential biological activities. The study emphasized the versatility of this compound in creating diverse chemical entities essential for drug discovery .
Mechanism of Action
The mechanism of action of methyl 3-bromoisonicotinate is primarily related to its role as an intermediate in chemical reactions. The bromine atom at the 3rd position of the pyridine ring makes it a reactive site for nucleophilic substitution reactions. The methoxy group enhances the compound’s solubility in organic solvents, facilitating its use in various synthetic processes .
Comparison with Similar Compounds
Structural Analogs: Ester Variations
Ethyl 3-bromoisonicotinate (CAS: 13959-01-8)
- Molecular Formula: C₈H₈BrNO₂
- Molecular Weight : 230.06 g/mol .
- Storage requires refrigeration (2–8°C) , unlike the methyl ester.
- Applications : Similar utility in cross-coupling reactions but may exhibit different reaction efficiencies due to steric effects .
Positional Isomers
Methyl 2-bromoisonicotinate (CAS: 26156-48-9)
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol .
- Applications: Less commonly reported in Sonogashira couplings compared to the 3-bromo isomer .
Methyl 5-bromo-2-methoxynicotinate (CAS: 122433-41-4)
- Molecular Formula: C₈H₈BrNO₃
- Molecular Weight : 246.06 g/mol .
- Key Differences :
- Methoxy group at the 2-position and bromine at the 5-position create distinct electronic and steric environments.
- Applications : Primarily used in medicinal chemistry for functional group diversification .
Functional Group Variants
Methyl 3-aminoisonicotinate Derivatives
- Examples: Methyl 3-amino-2-methoxyisonicotinate (CAS: 173435-41-1) Methyl 3-amino-2-chloroisonicotinate (CAS: 88482-17-1)
- Key Differences: Replacement of bromine with amino or chloro groups shifts reactivity toward nucleophilic substitution or Buchwald–Hartwig amination .
- Applications : Intermediate for pharmaceuticals and agrochemicals .
Brominated Pyridinecarboxylates with Heterocyclic Modifications
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 886362-00-1)
- Molecular Formula : C₁₀H₈BrN₂O₂
- Key Differences :
- Applications : Building block for metal-organic frameworks (MOFs) .
Comparative Data Table
Biological Activity
Methyl 3-bromoisonicotinate (MBI) is an organic compound derived from isonicotinic acid, characterized by the presence of a bromine atom at the 3rd position of the pyridine ring and a methoxy group attached to the carboxyl group. Its molecular formula is C₇H₆BrNO₂. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.
Synthesis Methods
MBI can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol, typically using a solid superacid catalyst under controlled acidic conditions. This process can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions
MBI is known to undergo various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom serves as a leaving group, allowing for substitution by nucleophiles such as sodium azide or potassium cyanide.
- Hydrolysis: Under acidic or basic conditions, MBI can be hydrolyzed to yield 3-bromoisonicotinic acid and methanol .
Biological Activity
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of MBI and its derivatives against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, butyl 2-bromoisonicotinate, a derivative of MBI, demonstrated significant efficacy against these pathogens in vitro . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as therapeutic agents against difficult-to-treat infections.
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
Butyl 2-bromoisonicotinate | 6.25 | ESBL-producing E. coli ST405 |
Butyl 2-bromoisonicotinate | 12.5 | MRSA |
Mechanism of Action
The mechanism by which MBI exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the bromine atom enhances its reactivity, facilitating interactions with bacterial targets .
Case Studies
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In Vivo Efficacy Against MRSA:
A study investigated the effectiveness of MBI derivatives in a mouse model of MRSA wound infection. The results demonstrated that specific derivatives not only reduced bacterial load but also promoted wound healing compared to untreated controls . -
Molecular Docking Studies:
Molecular docking studies have shown that MBI derivatives bind effectively to bacterial enzymes critical for cell wall synthesis. These studies provide insights into the binding affinities and potential inhibitory mechanisms against key bacterial targets .
Comparison with Related Compounds
MBI's biological activity can be compared with other halogenated isonicotinates:
Compound | Antibacterial Activity | Unique Features |
---|---|---|
Methyl 3-chloroisonicotinate | Moderate | Chlorine as leaving group |
Methyl 3-fluoroisonicotinate | Moderate | Fluorine enhances stability |
Methyl 3-iodoisonicotinate | High | Iodine provides strong leaving ability |
MBI stands out due to its balance between reactivity and stability, making it a versatile candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-bromoisonicotinate, and how can its purity be validated?
this compound is commercially available but can also be synthesized via Sonogashira coupling reactions. For example, palladium-catalyzed cross-coupling with terminal alkynes using PdCl₂(PPh₃)₂ and CuI as catalysts under inert conditions yields derivatives like methyl 3-alkynylisonicotinate . Post-synthesis, purity validation requires HPLC (≥95% purity), ¹H/¹³C NMR for structural confirmation, and mass spectrometry for molecular weight verification .
Q. What experimental protocols are critical for characterizing this compound in cross-coupling reactions?
Key steps include:
- Reaction Setup : Use anhydrous solvents, controlled temperature, and inert atmosphere to minimize side reactions .
- Monitoring : TLC or GC-MS to track reaction progress.
- Workup : Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient).
- Characterization : Report melting points, NMR chemical shifts (δ ppm), and coupling constants (J values) for bromine-substituted aromatic protons .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail catalyst loading (e.g., 10 mol% PdCl₂(PPh₃)₂), solvent ratios, and reaction times.
- Include spectral data for novel compounds in the main text; limit known compounds to supplementary materials .
- Specify purity thresholds (e.g., >95% by HPLC) and batch numbers of commercial reagents .
Advanced Research Questions
Q. How can contradictory yields in palladium-catalyzed reactions involving this compound be resolved?
Contradictions often arise from:
- Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Use rigorous degassing and molecular sieves .
- Substrate Impurities : Validate starting material purity via NMR and HPLC.
- Statistical Analysis : Perform triplicate experiments (n=3) and report mean ± SD. Use ANOVA to identify significant variables (e.g., temperature, ligand type) .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Ligand Screening : Test bidentate ligands (e.g., dppe, Xantphos) to control Pd coordination geometry.
- Computational Modeling : DFT calculations predict electron density at reaction sites, guiding substituent placement .
- Kinetic Studies : Vary reaction time and monitor intermediates via in-situ IR or NMR .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?
- Systematic Calibration : Use internal standards (e.g., TMS for NMR) and validate instrument parameters.
- Cross-Validation : Compare data with literature (e.g., coupling constants for bromo-substituted pyridines).
- Error Analysis : Report confidence intervals for integration values and peak assignments .
Q. What methodologies enable mechanistic studies of this compound in heterocycle synthesis?
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace reaction pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protio/deutero substrates.
- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., Pd-π-alkyne complexes) .
Q. Methodological Best Practices
Q. How should statistical rigor be incorporated into experimental design?
- Replication : Perform triplicate runs for key reactions .
- Power Analysis : Determine sample size to detect significant effects (α=0.05, β=0.2).
- Outlier Handling : Apply Grubbs’ test or Q-test to exclude anomalous data .
Q. What are the ethical standards for reporting negative or inconclusive results?
- Transparency : Disclose failed conditions (e.g., solvent/base combinations).
- Contextualization : Relate findings to broader literature (e.g., ligand limitations in Pd catalysis) .
Q. How can computational tools complement experimental studies on this compound?
- Docking Studies : Predict binding affinities in medicinal chemistry applications.
- Reaction Simulation : Use Gaussian or ORCA for transition state analysis .
Properties
IUPAC Name |
methyl 3-bromopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASOJOLGUAUEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376374 | |
Record name | METHYL 3-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59786-31-1 | |
Record name | METHYL 3-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromoisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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